t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

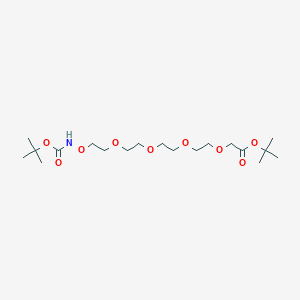

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C19H37NO9

- Molecular Weight : 423.50 g/mol

- CAS Number : 2062663-63-0

The compound's structure facilitates its use as a linker or reagent in various chemical reactions, particularly those involving carbonyl compounds.

Bioconjugation Applications

One of the primary applications of t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu is in bioconjugation. The aminooxy group can selectively react with aldehydes and ketones to form oximes, which are stable under physiological conditions. This property is exploited in the following areas:

- Protein Labeling : Researchers have utilized this compound to label proteins with fluorescent tags for imaging studies. The aminooxy group allows for site-specific modification of proteins without disrupting their function .

- Drug Delivery Systems : The PEG moiety enhances solubility and biocompatibility, making it suitable for drug delivery applications. By attaching therapeutic agents to the compound, researchers can create targeted delivery systems that improve the efficacy of drugs while minimizing side effects .

Synthesis of Novel Materials

This compound serves as a building block for synthesizing novel materials, particularly in the development of hydrogels and nanoparticles.

- Hydrogel Formation : The compound can be incorporated into hydrogel networks that respond to environmental stimuli (e.g., pH or temperature). These hydrogels can be used for controlled release of drugs or as scaffolds for tissue engineering .

- Nanoparticle Functionalization : The aminooxy functionality allows for the attachment of nanoparticles to various substrates, enhancing their stability and functionality. This has been demonstrated in studies where gold nanoparticles were functionalized with aminooxy linkers to improve their application in biomedical imaging .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed for the derivatization of carbonyl compounds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : The compound has been used to derivatize aldehydes and ketones for improved detection sensitivity in GC-MS analysis. This method enhances the quantification of metabolites in complex biological samples .

Case Studies

Eigenschaften

Molekularformel |

C19H37NO9 |

|---|---|

Molekulargewicht |

423.5 |

IUPAC-Name |

tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C19H37NO9/c1-18(2,3)28-16(21)15-26-12-11-24-8-7-23-9-10-25-13-14-27-20-17(22)29-19(4,5)6/h7-15H2,1-6H3,(H,20,22) |

InChI-Schlüssel |

OJGYJBJFYUIXNY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCONC(=O)OC(C)(C)C |

Aussehen |

Solid powder |

Reinheit |

>97% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.